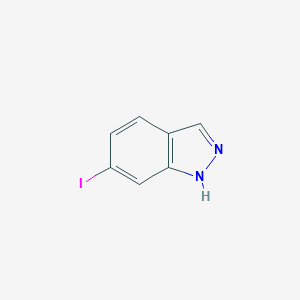

6-iodo-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGAXJZKQDNFEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514491 | |

| Record name | 6-Iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261953-36-0 | |

| Record name | 6-Iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261953-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Iodo-1H-indazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261953360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Indazole Core: A Technical Guide to its History, Discovery, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, has risen to prominence as a "privileged structure" in medicinal chemistry. Its unique conformational and electronic properties have made it a cornerstone in the development of a diverse array of therapeutic agents. This in-depth technical guide traces the history and discovery of substituted indazoles, from their initial synthesis in the late 19th century to their current role in cutting-edge drug development. We will delve into the foundational synthetic methodologies, explore the evolution of their therapeutic applications, and provide detailed insights into their mechanisms of action.

Early History and Foundational Syntheses

The journey of substituted indazoles began in the late 19th century, with pioneering chemists laying the groundwork for what would become a cornerstone of drug discovery. These early synthetic routes, while often harsh by modern standards, were instrumental in providing the first access to this versatile scaffold.

The Fischer Indazole Synthesis (1883)

The first synthesis of an indazole derivative is credited to the renowned chemist Emil Fischer. In his seminal work, he prepared 3-indazolone through the intramolecular condensation and cyclization of o-hydrazinobenzoic acid upon heating.[1] This reaction, while not yielding the parent indazole, was a crucial first step in demonstrating the feasibility of constructing this bicyclic ring system.[1]

The Jacobson Indazole Synthesis (1893)

A significant advancement came with the Jacobson synthesis, which provided a direct route to the parent 1H-indazole.[1] This method involves the diazotization of o-toluidine followed by intramolecular cyclization. A detailed, modern adaptation of this procedure is provided in the experimental protocols section.

The von Auwers Indazole Synthesis

Karl von Auwers contributed another important early method for synthesizing 3-substituted indazoles. His approach involved the condensation of an o-nitrobenzylidene derivative with a primary amine or hydrazine, followed by a reductive cyclization to form the indazole ring.[1]

Evolution of Therapeutic Applications

The initial syntheses of indazoles paved the way for the exploration of their biological activities, leading to the discovery of their vast therapeutic potential across a range of diseases.

Anti-inflammatory Properties: The Emergence of Benzydamine

One of the earliest and most significant therapeutic applications of a substituted indazole was the development of benzydamine in the mid-20th century.[1] Recognized for its anti-inflammatory and analgesic properties, benzydamine became a widely used non-steroidal anti-inflammatory drug (NSAID).[2] Its synthesis involves the reaction of an N-benzyl derivative of methyl anthranilate with nitrous acid, followed by reduction and subsequent alkylation.[2]

Serotonin Receptor Antagonism: The Story of Granisetron

A major breakthrough in the therapeutic use of indazoles came with the development of granisetron.[3] As a selective 5-HT3 receptor antagonist, granisetron became a crucial antiemetic agent for managing nausea and vomiting associated with chemotherapy and radiation.[3][4] Its mechanism of action involves blocking serotonin receptors in the gastrointestinal tract and the central nervous system.[2][4]

The Era of Kinase Inhibition: Pazopanib and Axitinib

In recent decades, the indazole scaffold has become a mainstay in the design of protein kinase inhibitors for cancer therapy. Pazopanib and axitinib are prominent examples of multi-targeted tyrosine kinase inhibitors that feature the indazole core.

Pazopanib targets several receptor tyrosine kinases, including VEGFR, PDGFR, and c-Kit, thereby inhibiting tumor growth and angiogenesis.[5][6]

Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs 1, 2, and 3), playing a critical role in blocking angiogenesis, the formation of new blood vessels that tumors need to grow.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of selected substituted indazoles.

Table 1: Yields of Classical Indazole Syntheses

| Synthesis Method | Starting Material | Product | Reported Yield |

| Jacobson Synthesis | o-Toluidine | 1H-Indazole | 36-47% (crude) |

| Fischer Synthesis | o-Hydrazinobenzoic acid | 3-Indazolone | N/A (Historical) |

| von Auwers Synthesis | o-Nitrobenzylidene derivative | 3-Substituted Indazole | N/A (Historical) |

Table 2: Biological Activity of Key Substituted Indazoles

| Compound | Target | IC50 / Activity | Disease Area |

| Benzydamine | Pro-inflammatory Cytokines | - | Inflammation, Pain |

| Granisetron | 5-HT3 Receptor | Antagonist | Nausea and Vomiting |

| Pazopanib | VEGFR, PDGFR, c-Kit | Multi-targeted inhibitor | Cancer |

| Axitinib | VEGFR-1, -2, -3 | Potent and selective inhibitor | Cancer |

| CFI-400945 | PLK4 | Single-digit nanomolar | Cancer |

| Compound 82a | Pan-Pim Kinases | IC50: Pim-1 (0.4 nM), Pim-2 (1.1 nM), Pim-3 (0.4 nM) | Cancer |

| Compound 109 | EGFR T790M/EGFR | IC50: 5.3 nM / 8.3 nM | Cancer |

| Entrectinib (127) | ALK | IC50: 12 nM | Cancer |

| Compound 129 | PDK1 | IC50: 80 nM | Cancer |

| Compound 130 | PDK1 | IC50: 90 nM | Cancer |

Experimental Protocols

Jacobson Indazole Synthesis (Adapted from Organic Syntheses)

Starting Material: o-Toluidine

Procedure:

-

o-Toluidine (0.839 mole) is slowly added to a mixture of glacial acetic acid (90 ml) and acetic anhydride (180 ml).

-

The mixture is cooled in an ice bath and nitrosated by the rapid admission of a stream of nitrous gases.

-

The resulting solution of N-nitroso-o-acetotoluidide is poured onto a mixture of ice and water.

-

The separated oil is extracted with benzene.

-

The benzene extract is washed, and methanol is added to remove residual acetic anhydride.

-

The solution is allowed to stand, and the solvent is removed. The residue is then heated in benzene with glacial acetic acid.

-

After decomposition is complete, the solution is boiled and then cooled.

-

The indazole is extracted with hydrochloric acid, and the combined acid extracts are treated with excess ammonia to precipitate the product.

-

The crude indazole is collected by filtration, washed with water, and dried. The reported crude yield is 36-47%.[8]

-

Purification can be achieved by vacuum distillation.[8]

Synthesis of 1-Methyl-indazole-3-carboxylic acid (Key intermediate for Granisetron)

Starting Material: Indazole-3-carboxylic acid

Procedure:

-

Calcium methoxide (2 molar equivalents) is added to industrial methanol (150ml) and the mixture is heated under reflux for 2 hours.

-

Indazole-3-carboxylic acid (1 molar equivalent) is added and the mixture is heated under reflux for another 2 hours.

-

Dimethyl sulfate (2 molar equivalents) is added dropwise under reflux for 2 hours and reflux is continued for an additional hour.

-

After cooling, water and sodium hydroxide solution are added to adjust the pH to approximately 14.

-

The mixture is stirred, and the solid product is collected by filtration, washed with water, and dried to obtain crude 1-Methyl-indazole-3-carboxylic acid.

-

The crude product is purified by slurrying in a methanol-water mixture and refluxing.

-

The pure product is collected by filtration, washed, and dried. A yield of 78.3% with a purity of 99.78% has been reported.[1]

Signaling Pathways and Mechanisms of Action

Granisetron: 5-HT3 Receptor Antagonism

Chemotherapy and radiation can induce the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, inducing nausea and vomiting. Granisetron, as a selective 5-HT3 receptor antagonist, blocks these receptors both peripherally and centrally, thereby inhibiting the emetic reflex.[2][4]

Caption: Mechanism of action of Granisetron.

Pazopanib: Multi-targeted Tyrosine Kinase Inhibition

Pazopanib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis. By blocking the phosphorylation of VEGFR, PDGFR, and c-Kit, pazopanib disrupts downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[5][6]

Caption: Pazopanib signaling pathway inhibition.

Axitinib: Selective VEGFR Inhibition

Axitinib's primary mechanism of action is the potent and selective inhibition of VEGFRs 1, 2, and 3. By binding to the ATP-binding site of these receptors, axitinib prevents their autophosphorylation and activation, thereby blocking downstream signaling cascades crucial for angiogenesis.[7]

Caption: Axitinib's inhibition of the VEGF signaling pathway.

Conclusion

The history of substituted indazoles is a testament to the enduring power of chemical synthesis and medicinal chemistry in advancing human health. From their humble beginnings in the late 19th-century laboratory to their current status as indispensable components of modern therapeutics, indazoles have consistently demonstrated their versatility and clinical significance. The foundational work of early pioneers laid the groundwork for the development of life-changing drugs, and the continued exploration of this remarkable scaffold promises to yield even more innovative therapies in the years to come. This guide serves as a comprehensive resource for researchers and drug development professionals, providing a solid foundation for future innovation in the ever-evolving field of indazole chemistry.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Methyl-1-H-indazole-3-carboxylic acid | 50890-83-0 | IM25861 [biosynth.com]

- 6. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 7. Indazole synthesis [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 6-Iodo-1H-indazole

Abstract

This compound is a critical heterocyclic building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors.[1][2][3] Its physicochemical properties are determinative for its reactivity, solubility, and overall suitability in synthetic and biological applications. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visual workflows to illustrate its synthetic utility and characterization processes.

Core Physicochemical Properties

The fundamental physical and chemical data for this compound are summarized below. These values are essential for predicting its behavior in various solvents and reaction conditions, guiding its handling, storage, and application in research and development.

Identification and Structure

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 261953-36-0[1][4] |

| Molecular Formula | C₇H₅IN₂[2][4] |

| Molecular Weight | 244.03 g/mol [2][4] |

| Canonical SMILES | C1=CC2=C(C=C1I)NN=C2[4] |

Physical and Chemical Properties

This table presents key physicochemical data, including both experimentally determined and predicted values, which are crucial for laboratory use.

| Property | Value | Source |

| Appearance | Light yellow to brown crystalline powder.[1][2][5] | Experimental |

| Melting Point | 207.0 to 211.0 °C[1][5][6][7] | Experimental |

| Boiling Point | 358.2 ± 15.0 °C[1][6][8] | Predicted |

| Density | 2.082 ± 0.06 g/cm³[3][6][8] | Predicted |

| pKa | 12.96 ± 0.40[1][2][6][8] | Predicted |

| Solubility | Slightly soluble in DMSO and Methanol; Sparingly soluble in water.[1][2][8] | Experimental |

| Storage | Store at 2–8 °C under an inert gas (Nitrogen or Argon).[1][6][8] | - |

Experimental Protocols

Detailed methodologies are provided for the synthesis and characterization of this compound. These protocols are based on established chemical and analytical techniques.

Synthesis of this compound

A common synthetic route involves the direct iodination of 1H-indazole. The following protocol is a representative example.

Materials:

-

1H-indazole

-

Potassium iodide (KI)

-

Copper(I) iodide (CuI)

-

N,N-dimethylethylenediamine

-

Tetrabutylammonium iodide

-

1,4-Dioxane

-

Ethyl acetate

-

20% Ammonia solution

-

Acetonitrile

Procedure:

-

To a reaction vessel, add 1H-indazole (e.g., 5.0g), potassium iodide (13.38g), and 1,4-dioxane (50mL).[9]

-

Add tetrabutylammonium iodide (0.2g), copper(I) iodide (0.51g), and N,N-dimethylethylenediamine (0.47g).[9]

-

Heat the mixture to reflux and maintain for 48 hours, monitoring the reaction progress by TLC.[9]

-

After completion, cool the reaction mixture to room temperature and filter.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting concentrate in ethyl acetate and wash the organic layer with a 20% ammonia solution.[9]

-

Separate the organic phase, dry over anhydrous sodium sulfate, and concentrate.

-

Recrystallize the crude product from acetonitrile to yield pure this compound.[9]

Determination of Melting Point

The melting point is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Vernier Melt Station or similar)

-

Capillary tubes (sealed at one end)

Procedure:

-

Finely powder a small sample of dry this compound.

-

Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 185 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[10]

Spectroscopic Characterization

NMR and Mass Spectrometry are essential for structural confirmation.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[11]

-

Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).[12]

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A higher number of scans is required due to the low natural abundance of ¹³C.[11]

-

Reference the spectrum using the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[12]

2.3.2. Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

-

Infuse the sample solution into the mass spectrometer source (e.g., Electrospray Ionization - ESI).[13]

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.[13]

-

Scan a mass range appropriate for the compound (e.g., m/z 100-400).

Data Analysis:

-

Determine the accurate mass of the molecular ion peak.

-

Use the accurate mass to confirm the elemental composition (C₇H₅IN₂) and thus the molecular formula.[13]

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows involving this compound.

Synthetic Pathway Visualization

This compound is a precursor in the synthesis of the tyrosine kinase inhibitor Axitinib. The diagram below outlines this synthetic transformation.

Caption: Synthetic route to Axitinib from this compound.

Experimental Workflow Visualization

This diagram illustrates a general workflow for the comprehensive physicochemical characterization of a synthesized compound like this compound.

Caption: Workflow for physicochemical characterization.

References

- 1. This compound CAS#: 261953-36-0 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 261953-36-0 [chemicalbook.com]

- 4. This compound | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6- Iodo Indazole, 6- Iodo Indazole 261953-36-0, 6- Iodo Indazole suppliers in India. [sodiumiodide.net]

- 6. chembk.com [chembk.com]

- 7. This compound 261953-36-0 Boiling Point: 207.0 To 211.0 A C Boiling Point: 207.0 To 211.0 A C at Best Price in Shijiazhuang | Shijiazhuang Dingmin Pharmaceutical Sciences Co., Ltd. [tradeindia.com]

- 8. 6-IODO (1H)INDAZOLE manufacturers and suppliers in india [chemicalbook.com]

- 9. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

1H NMR and 13C NMR spectroscopic data of 6-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 6-iodo-1H-indazole. This key intermediate is utilized in the synthesis of various pharmaceutically active molecules. The following sections present the available NMR data in a structured format, a detailed experimental protocol for data acquisition, and a logical workflow for spectroscopic analysis.

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.24 | br s | - | 1H | NH |

| 8.04 | br s | - | 1H | H-3 |

| 7.92 | br s | - | 1H | H-7 |

| 7.51 | br d | 8.4 | 1H | H-4 |

| 7.46 | dd | 8.4, 1.2 | 1H | H-5 |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in the searched literature. | - |

Experimental Protocols

The following protocol outlines the general procedure for acquiring the NMR spectra of iodo-indazole derivatives. While the specific parameters for the provided data are partially available, this section offers a more comprehensive methodology based on standard practices for similar compounds.

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: A 400 MHz NMR spectrometer (e.g., Bruker Avance III or similar).

-

Nuclei: ¹H and ¹³C.

-

Temperature: Standard probe temperature (e.g., 298 K).

¹H NMR Acquisition: [1]

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range appropriate for aromatic compounds (e.g., -2 to 12 ppm).

-

Processing: The Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) and Fourier transformed. The spectrum is then phased and baseline corrected.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A standard range for organic molecules (e.g., 0 to 220 ppm).

-

Processing: The FID is processed with an exponential window function (line broadening of 1-2 Hz) and Fourier transformed. The spectrum is then phased and baseline corrected.

Spectroscopic Analysis Workflow

The logical flow for the analysis of the NMR data to confirm the structure of this compound is outlined below.

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry and IR Analysis of 6-iodo-1H-indazole

This guide provides a detailed technical overview of the mass spectrometric and infrared spectroscopic analysis of 6-iodo-1H-indazole, a key intermediate in medicinal chemistry and drug development.[1][2] The structural elucidation of such molecules is critical for ensuring the purity and identity of compounds used in pharmaceutical synthesis.[3] This document outlines the characteristic spectral data, fragmentation patterns, and vibrational modes of this compound, supported by detailed experimental protocols for researchers and scientists.

Mass Spectrometry Analysis

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization.[4] For this compound (C₇H₅IN₂), electron ionization (EI) is a common method that provides a detailed fragmentation fingerprint useful for structural confirmation.

The molecular weight of this compound is 244.03 g/mol .[5][6] In a typical EI mass spectrum, the molecular ion peak ([M]•+) is observed at an m/z (mass-to-charge ratio) of 244. The fragmentation of indazole derivatives is influenced by the core ring structure and its substituents.[7] The primary fragmentation pathway for this compound involves the cleavage of the carbon-iodine bond, which is relatively weak, leading to the loss of an iodine radical.

Table 1: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Formula of Fragment | Notes |

| 244 | Molecular Ion [M]•+ | [C₇H₅IN₂]•+ | The parent ion, confirming the molecular weight. |

| 216 | [M - N₂]•+ | [C₇H₅I]•+ | Resulting from the loss of a neutral nitrogen molecule. |

| 117 | [M - I]⁺ | [C₇H₅N₂]⁺ | A major fragment due to the loss of an iodine radical. This is often the base peak. |

| 90 | [M - I - HCN]⁺ | [C₆H₄N]⁺ | Formed by the subsequent loss of hydrogen cyanide from the [M - I]⁺ fragment. |

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[8] The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features. The analysis of the parent compound, indazole, provides a strong basis for assigning the vibrational modes of its derivatives.[9]

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Frequency (cm⁻¹) | Vibrational Assignment | Intensity |

| ~3400-3300 | N-H Stretch | Broad |

| ~3100 | Aromatic C-H Stretch | Medium |

| ~1620-1450 | C=C and C=N Ring Stretching | Medium-Strong |

| ~1350 | In-plane N-H Bending | Medium |

| ~880-800 | Out-of-plane C-H Bending | Strong |

| < 600 | C-I Stretch | Medium |

Experimental Protocols

The following are generalized protocols for acquiring mass spectrometry and IR data for this compound.

3.1. Mass Spectrometry (Electron Ionization - GC-MS)

This protocol is based on standard methods for the analysis of small organic molecules.[3]

-

Sample Preparation: Dissolve approximately 1 mg of this compound in a suitable volatile solvent, such as methanol or dichloromethane, to a final concentration of ~100 µg/mL.

-

Instrumentation: Utilize a Gas Chromatography (GC) system coupled to a Mass Selective Detector (MSD) or a direct insertion probe.

-

GC Conditions (if applicable):

-

Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm ID).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer Conditions:

-

Data Acquisition: Inject the sample and acquire the mass spectrum. The resulting spectrum should be analyzed for the molecular ion and characteristic fragment ions.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the KBr pellet method, commonly used for solid samples.[3][10]

-

Sample Preparation:

-

Grind approximately 1-2 mg of this compound with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. A typical analysis involves co-adding 16 or 32 scans to improve the signal-to-noise ratio.[11]

-

-

Data Analysis: Process the spectrum by subtracting the background and identify the key absorption bands corresponding to the functional groups in the molecule.

Visualization of Mass Spectrometry Fragmentation

The following diagram illustrates the primary fragmentation pathway of this compound under electron ionization conditions.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 261953-36-0 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. jchr.org [jchr.org]

- 9. Gas-phase infrared spectrum of indazole. Scaled quantum mechanical force field and complete spectrum assignment - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility and Stability of 6-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 6-iodo-1H-indazole, a key intermediate in the synthesis of various pharmaceutical compounds, including the tyrosine kinase inhibitor Axitinib[1]. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a framework for the systematic evaluation of its physicochemical properties. It includes predicted solubility characteristics based on its structure, detailed experimental protocols for determining solubility and stability, and a logical workflow for these assessments.

Core Concepts: Solubility and Stability

Understanding the solubility and stability of a drug intermediate like this compound is critical for successful drug development.

-

Solubility is a crucial physicochemical property that influences bioavailability, formulation, and purification processes. Poor solubility can lead to challenges in achieving desired concentrations for in vitro and in vivo studies.

-

Stability assessment is essential to understand how the quality of a substance may change over time under the influence of environmental factors such as temperature, humidity, and light[2]. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule[2][3][4].

Physicochemical Properties of this compound

This compound is a halogenated aromatic heterocyclic compound[5]. Its structure consists of an indazole ring system with an iodine atom at the 6-position.

Structure:

-

Molecular Formula: C₇H₅IN₂[6]

-

Molecular Weight: 244.03 g/mol [6]

-

Appearance: White to off-white crystalline solid[5]

Solubility Profile

The solubility of this compound is influenced by its aromatic structure and the presence of a hydrogen bond donor (N-H) and a halogen substituent.

Qualitative Solubility Data:

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble[5] | The aromatic core is hydrophobic, limiting solubility in aqueous media. |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble[7] | A polar aprotic solvent capable of dissolving a wide range of compounds. |

| Methanol | Slightly soluble[7] | A polar protic solvent that can engage in hydrogen bonding. |

| Dichloromethane | Soluble | A common organic solvent for nonpolar to moderately polar compounds. |

| Ethyl Acetate | Moderately Soluble | An ester with moderate polarity suitable for dissolving many organic compounds. |

Quantitative Solubility Data:

To date, specific quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. The following table is provided as a template for researchers to populate with experimental data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | Shake-Flask | |

| Phosphate Buffer (pH 7.4) | 25 | Shake-Flask | |

| 0.1 N HCl | 25 | Shake-Flask | |

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |

| Ethanol | 25 | Shake-Flask | |

| Methanol | 25 | Shake-Flask |

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. The presence of a carbon-iodine bond suggests potential sensitivity to light[8]. Forced degradation studies are necessary to identify its degradation pathways and intrinsic stability.

Forced Degradation Studies:

Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing to identify potential degradation products[2]. The goal is to achieve 5-20% degradation[9].

Summary of Recommended Forced Degradation Conditions:

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | 0.1 M HCl at room temperature, or up to 60°C if no degradation is observed. |

| Base Hydrolysis | 0.1 M NaOH at room temperature, or up to 60°C if no degradation is observed. |

| Oxidation | 3% H₂O₂ at room temperature. |

| Thermal Degradation | Solid compound heated at 60°C. |

| Photostability | Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). |

Experimental Protocols

A. Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of this compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, DMSO, ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully collect a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL or other appropriate units.

B. Forced Degradation Study

This protocol outlines the procedure for conducting forced degradation studies to assess the stability of this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep it at room temperature or heat if necessary.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep it at room temperature or heat if necessary.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.

-

Thermal Degradation: Store the solid this compound in an oven at 60°C.

-

Photostability: Expose the solid and a solution of this compound to light in a photostability chamber.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the solubility and stability of this compound.

Caption: Workflow for Solubility and Stability Assessment.

Conclusion

This technical guide provides a foundational framework for the characterization of the solubility and stability of this compound. While specific experimental data is limited, the provided protocols and predictive analysis based on its chemical structure offer a robust starting point for researchers. The systematic generation of the data outlined in this guide is essential for the successful application of this compound in drug discovery and development.

References

- 1. Page loading... [guidechem.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. pharmaguru.co [pharmaguru.co]

- 5. Page loading... [guidechem.com]

- 6. This compound | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 261953-36-0 [amp.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Quantum Chemical Blueprint for 6-iodo-1H-indazole: A Technical Guide for Drug Discovery

For Immediate Release

This technical whitepaper provides a comprehensive theoretical framework for the quantum chemical analysis of 6-iodo-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This guide is intended for researchers, computational chemists, and drug development professionals, offering a detailed overview of the methodologies, predicted physicochemical and spectroscopic properties, and the logical workflow for in-silico investigation. While specific experimental quantum chemical data for this compound is not extensively published, this document outlines the established computational protocols and expected outcomes based on studies of analogous indazole derivatives.

Introduction to this compound

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic placement of substituents on the indazole ring system significantly influences the molecule's electronic properties, reactivity, and biological activity. This compound, with its iodine substituent, presents a unique profile for investigation. The iodine atom can act as a heavy atom for crystallographic studies, a potential site for further synthetic modification (e.g., cross-coupling reactions), and can influence receptor binding through halogen bonding. Understanding its molecular geometry, electronic structure, and spectroscopic signatures through computational methods is a critical first step in its evaluation as a potential drug candidate or synthetic building block.

Computational Methodology: A Standard Protocol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the properties of molecular systems.[1] A robust and widely accepted protocol for analyzing molecules like this compound involves the following steps. This methodology is derived from computational studies on similar heterocyclic and indazole-based compounds.[2][3][4][5]

Experimental Protocol: DFT Calculation Workflow

-

Structure Input: The initial 3D structure of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common and effective method is using the B3LYP functional with a comprehensive basis set, such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[3][4]

-

Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Property Calculation: Following optimization, various electronic properties are calculated. These include:

-

Electronic Energies: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined to understand the molecule's reactivity and electronic transitions.[5]

-

Spectroscopic Properties: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[4]

-

Electrostatic Potential: A Molecular Electrostatic Potential (MEP) map is generated to identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions.

-

-

Solvation Effects: To simulate a more biologically relevant environment, calculations can be repeated incorporating a solvent model, such as the Polarizable Continuum Model (PCM).

Predicted Molecular Properties and Data

The following tables summarize the known and predicted physicochemical properties of this compound. The data is sourced from public databases or represents the expected output from the computational protocol described above.

Table 1: General and Physicochemical Properties of this compound

| Property | Value / Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅IN₂ | PubChem[6] |

| Molecular Weight | 244.03 g/mol | PubChem[6] |

| Monoisotopic Mass | 243.94975 Da | PubChem[6] |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 261953-36-0 | PubChem[6] |

| InChIKey | RSGAXJZKQDNFEP-UHFFFAOYSA-N | PubChem[6] |

| SMILES | C1=CC2=C(C=C1I)NN=C2 | PubChem[6] |

Table 2: Predicted Quantum Chemical Descriptors (Calculated via DFT)

| Descriptor | Predicted Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | Value in eV | Electron-donating ability; related to ionization potential |

| ELUMO | Value in eV | Electron-accepting ability; related to electron affinity |

| HOMO-LUMO Gap (ΔE) | Value in eV | Chemical reactivity and kinetic stability |

| Dipole Moment | Value in Debye | Molecular polarity and solubility |

| Total Energy | Value in Hartrees | Thermodynamic stability |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation. The following tables outline the predicted vibrational and NMR spectral data that would be obtained from the DFT calculations.

Table 3: Predicted Vibrational Frequencies (Calculated via DFT)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~3400-3500 | Medium |

| C-H Aromatic Stretch | ~3000-3100 | Medium-Weak |

| C=N Stretch | ~1600-1650 | Strong |

| C=C Aromatic Stretch | ~1450-1600 | Strong |

| C-I Stretch | ~500-600 | Medium |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Calculated via GIAO-DFT)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C3 | - | Value |

| C4 | Value | Value |

| C5 | Value | Value |

| C6 | - | Value |

| C7 | Value | Value |

| C7a | - | Value |

| C3a | - | Value |

| N1-H | Value | - |

Visualizing the Computational Workflow

To clarify the process of in-silico analysis, the following diagrams illustrate the logical flow of a typical quantum chemical investigation.

References

- 1. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 2. Turkish Computational and Theoretical Chemistry » Submission » Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tautomerism in 6-Iodo-1H-Indazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole and its derivatives are pivotal scaffolds in medicinal chemistry, renowned for their diverse biological activities. The tautomeric nature of the indazole ring system is a critical determinant of its physicochemical properties and, consequently, its pharmacological profile. This technical guide provides a comprehensive examination of the tautomerism in 6-iodo-1H-indazole, a key intermediate in the synthesis of various therapeutic agents. While experimental data specifically detailing the tautomeric equilibrium of this compound is limited in publicly accessible literature, this guide extrapolates from the well-established principles of indazole tautomerism and provides the requisite experimental and computational frameworks for its definitive characterization.

Introduction to Indazole Tautomerism

Indazoles, also known as benzopyrazoles, are bicyclic heteroaromatic compounds that can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms of the pyrazole ring. The three possible tautomers are 1H-indazole, 2H-indazole, and the significantly less stable 3H-indazole.[1] The equilibrium between the 1H- and 2H-tautomers is the most relevant in solution and the solid state.

Generally, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer.[1] This preference is attributed to the benzenoid character of the fused ring in the 1H form, as opposed to the quinonoid character in the 2H form. However, the position and electronic nature of substituents on the indazole ring can influence the relative stability of the tautomers. For this compound, it is strongly presumed that the 1H-tautomer is the predominant form.

Tautomeric Equilibrium of this compound

The tautomeric equilibrium for this compound involves the interconversion between the 1H- and 2H- forms, as depicted below. The iodine atom at the 6-position is an electron-withdrawing group, which may have a subtle influence on the electron density of the ring system and thus the tautomeric preference.

Caption: Tautomeric equilibrium between 1H-6-iodoindazole and 2H-6-iodoindazole.

Experimental Characterization of Tautomerism

Definitive characterization of the tautomeric state of this compound requires spectroscopic and crystallographic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the predominant tautomer in solution. The chemical shifts of the protons and carbons in the indazole ring are sensitive to the position of the mobile proton.

3.1.1. Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 | ~13.0 (broad s) | - |

| H3 | ~8.1 (s) | ~135 |

| H4 | ~7.7 (d) | ~122 |

| H5 | ~7.2 (d) | ~129 |

| C6 | - | ~95 |

| H7 | ~7.9 (s) | ~115 |

| C3a | - | ~121 |

| C7a | - | ~141 |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-6-Iodoindazole.

3.1.2. Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. The presence of a single set of signals corresponding to the indazole core would suggest the predominance of one tautomer. The broad singlet in the downfield region (>10 ppm) is characteristic of the N-H proton.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to observe the carbon signals.

-

2D NMR Experiments: In case of ambiguity, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed to definitively assign all proton and carbon signals and confirm the connectivity, thus verifying the tautomeric form.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state by locating the position of the hydrogen atom on one of the nitrogen atoms.

3.2.1. Experimental Protocol for X-ray Crystallography

-

Crystal Growth: Grow single crystals of this compound of suitable quality for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data. The positions of all non-hydrogen atoms are typically determined first, followed by the location of hydrogen atoms from the difference Fourier map. The refined structure will unequivocally show the N-H bond, identifying the tautomer.

Computational Analysis

In the absence of extensive experimental data, computational chemistry provides a powerful tool to predict the relative stabilities of the tautomers of this compound.

4.1. Theoretical Approach

Density Functional Theory (DFT) calculations are a reliable method for determining the relative energies of tautomers.

4.1.1. Computational Protocol

-

Structure Optimization: Build the 3D structures of both the 1H- and 2H-tautomers of 6-iodo-indazole.

-

Energy Calculation: Perform geometry optimization and frequency calculations for both tautomers using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Relative Stability: Compare the calculated Gibbs free energies of the two optimized structures. The tautomer with the lower free energy is predicted to be the more stable and therefore the predominant species.

| Tautomer | Relative Energy (kcal/mol) |

| 1H-Indazole | 0 (Reference) |

| 2H-Indazole | +2.3 to +3.6 |

Table 2: Generally accepted relative energies of parent indazole tautomers.[1] Similar results are expected for this compound.

Synthesis of this compound

This compound is typically synthesized via electrophilic iodination of 1H-indazole.[2]

Caption: General synthetic scheme for this compound.

Logical Workflow for Tautomerism Study

The following diagram outlines a logical workflow for the comprehensive study of tautomerism in this compound.

Caption: A logical workflow for the study of tautomerism in this compound.

Conclusion

The tautomeric state of this compound is a fundamental characteristic that influences its properties and reactivity. Based on established principles of indazole chemistry, the 1H-tautomer is expected to be the overwhelmingly predominant form. This guide provides the necessary theoretical background and detailed experimental and computational protocols for the definitive characterization of its tautomerism. For researchers in drug discovery and development, a thorough understanding and confirmation of the tautomeric form of this and other indazole-based intermediates are crucial for rational drug design and the development of novel therapeutics.

References

Electronic Properties of the Indazole Ring in 6-Iodo-1H-Indazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic properties of the indazole ring, with a specific focus on 6-iodo-1H-indazole. This compound serves as a crucial building block in the synthesis of various pharmacologically active molecules, including potent kinase inhibitors. Understanding its electronic characteristics is paramount for optimizing its application in drug design and development.

Physicochemical and Electronic Properties

The electronic nature of the indazole ring is influenced by the tautomeric equilibrium between the 1H and 2H forms, with the 1H-indazole being the more stable tautomer. The introduction of an iodine atom at the 6-position significantly modulates the electron density distribution within the bicyclic system. Below is a summary of key physicochemical and electronic parameters for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₅IN₂ | PubChem[1] |

| Molecular Weight | 244.03 g/mol | PubChem[1] |

| pKa (Predicted) | 12.96 ± 0.40 | ChemicalBook[2] |

| Hammett Constant (σp for -I) | +0.18 |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to elucidating the structural and electronic features of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of the protons in the molecule.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 10.24 | br s | NH |

| 8.04 | br s | H-3 |

| 7.92 | br s | H-7 |

| 7.51 | br d, J = 8.4 Hz | H-4 |

| 7.46 | dd, J = 8.4, 1.2 Hz | H-5 |

Solvent: CDCl₃, 400 MHz.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies. A detailed experimental FTIR spectrum for this compound is not available in the provided search results. However, characteristic peaks for the indazole core are expected, including N-H stretching, C=N stretching, and aromatic C-H and C=C stretching vibrations.

Biological Relevance and Signaling Pathways

This compound is a key intermediate in the synthesis of several kinase inhibitors, including Axitinib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), and various inhibitors of Protein Kinase Membrane-associated Tyrosine/Threonine 1 (PKMYT1).

VEGFR-2 Signaling Pathway

Axitinib, synthesized from this compound, targets VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, Axitinib blocks downstream signaling cascades, leading to the suppression of tumor angiogenesis.

PKMYT1 Signaling Pathway in Cell Cycle Regulation

Inhibitors derived from this compound also target PKMYT1, a kinase that plays a crucial role in the G2/M cell cycle checkpoint. PKMYT1 phosphorylates and inhibits Cyclin-Dependent Kinase 1 (CDK1), preventing premature entry into mitosis. In cancer cells with a defective G1 checkpoint, inhibiting PKMYT1 can lead to mitotic catastrophe and cell death.

Experimental Protocols

Synthesis of this compound

One common synthetic route involves the reaction of 6-bromo-1H-indazole with potassium iodide.[3]

Workflow for Synthesis:

Detailed Protocol:

-

To a reaction vessel, add 6-bromo-1H-indazole, potassium iodide, cuprous iodide, N,N-dimethylethylenediamine, and tetrabutylammonium iodide in 1,4-dioxane.[3]

-

Heat the mixture to reflux and maintain for 48 hours.[3]

-

After cooling to room temperature, filter the mixture and wash the filter cake with 1,4-dioxane.[3]

-

Concentrate the combined filtrate under reduced pressure.[3]

-

Dissolve the residue in ethyl acetate and wash with an aqueous ammonia solution.[3]

-

Separate the organic phase, concentrate it, and recrystallize the crude product from acetonitrile to yield this compound.[3]

Determination of Physicochemical Properties

pKa Determination (Potentiometric Titration):

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.

-

Titration: Calibrate a pH meter with standard buffer solutions. Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., TMS).

FTIR Spectroscopy:

-

Sample Preparation (KBr Pellet Method): Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum. A background spectrum of a blank KBr pellet should be recorded and subtracted.

Conclusion

This compound possesses distinct electronic properties conferred by the interplay of the indazole core and the iodo substituent. These properties are crucial for its reactivity and its role as a pharmacophore in the development of targeted cancer therapies. This guide provides a foundational understanding of these characteristics, supported by available spectroscopic data, relevant biological pathways, and detailed experimental protocols to aid researchers in the fields of medicinal chemistry and drug development. Further experimental determination of properties such as pKa and dipole moment would provide a more complete electronic profile of this important molecule.

References

A Technical Guide to the Biological Activity Screening of Novel Indazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a prominent heterocyclic scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] This guide provides an in-depth overview of the core methodologies and experimental workflows for screening novel indazole compounds for these biological activities, presenting quantitative data, detailed protocols, and visual representations of key pathways and procedures.

Anticancer Activity Screening

Indazole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use, such as Axitinib and Pazopanib, which primarily function as kinase inhibitors.[1][7] Novel indazole compounds are frequently evaluated for their ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis.

Data Presentation: Antiproliferative Activity of Novel Indazole Compounds

The following table summarizes the in vitro anticancer activity of selected novel indazole derivatives against various human cancer cell lines. The 50% inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

| Compound | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| 2f | 4T1 (Breast) | 0.23 | [1][8] |

| A549 (Lung) | 1.15 | [1][8] | |

| HCT116 (Colon) | 0.35 | [1][8] | |

| 6o | K562 (Leukemia) | 5.15 | [3][9] |

| A549 (Lung) | >10 | [3] | |

| PC-3 (Prostate) | >10 | [3] | |

| Hep-G2 (Hepatoma) | >10 | [3] | |

| 4f | MCF-7 (Breast) | 1.629 | [10] |

| 4i | MCF-7 (Breast) | 1.841 | [10] |

| Caco2 (Colorectal) | < Standard | [10] | |

| A549 (Lung) | < Standard | [10] |

Experimental Protocols

a) MTT Assay for Cell Viability and Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Live cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11]

Protocol:

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.[3][12]

-

Compound Treatment: Treat the cells with various concentrations of the novel indazole compounds (typically in a serial dilution, e.g., 0.625 to 10 µM) and incubate for a specified period, commonly 48 or 72 hours.[3][12] Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[3]

-

MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours at 37°C.[13][14]

-

Formazan Solubilization: Carefully remove the culture medium. Add 100-150 µL of a solubilization solvent, such as Dimethyl Sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Shake the plate for approximately 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[11] A reference wavelength of 630 nm can be used to correct for background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

b) Western Blotting for Protein Expression Analysis

Western blotting is used to detect the expression levels of specific proteins involved in cellular pathways, such as apoptosis (e.g., Bcl-2, Bax, Caspase-3) or cell cycle regulation.[3][15]

Protocol:

-

Cell Treatment and Lysis: Treat cells in 6-well plates with the indazole compound at desired concentrations. After incubation, lyse the cells to extract total protein.[13][15]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]

-

Blocking and Antibody Incubation: Block the membrane with a solution like 5% non-fat milk to prevent non-specific antibody binding.[13][15] Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-cleaved-caspase-3) overnight at 4°C.[15]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different treatments.[15]

Mandatory Visualizations

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Indazole derivatives have shown promise as anti-inflammatory agents, often by targeting key enzymes and signaling pathways in the inflammatory cascade.[16][17][18]

Data Presentation: In Vitro Anti-inflammatory Activity

The table below details the inhibitory effects of selected indazole compounds on key inflammatory mediators.

| Compound | Assay | Target Organism/Cell | Activity (IC₅₀ in µM) | Reference | | :--- | :--- | :--- | :--- | | 5-aminoindazole | COX-2 Inhibition | In Vitro Enzyme Assay | 12.32 |[16] | | 6-nitroindazole | COX-2 Inhibition | In Vitro Enzyme Assay | 19.22 |[16] | | Indazole | COX-2 Inhibition | In Vitro Enzyme Assay | 23.42 |[16] | | Indazole | TNF-α Inhibition | In Vitro Cellular Assay | 220.11 |[16] | | 5-aminoindazole | TNF-α Inhibition | In Vitro Cellular Assay | 230.19 |[16] | | Compound 18 | COX-2 Inhibition | Human (in vitro) | >10 |[19] | | Compound 23 | COX-2 Inhibition | Human (in vitro) | >10 |[19] |

Experimental Protocols

a) Griess Assay for Nitric Oxide (NO) Production

This assay measures nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).[13][15] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[13]

Protocol:

-

Cell Culture and Treatment: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.[13][15] Pre-treat the cells with non-toxic concentrations of the indazole compounds for 1 hour.

-

Inflammation Induction: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[13][15]

-

Sample Collection: Collect the cell culture supernatant.[13]

-

Griess Reaction: Mix the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Reading: After a short incubation at room temperature, measure the absorbance at 540-550 nm.[15]

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.[15]

b) ELISA for Pro-inflammatory Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell culture supernatants.[13][15]

Protocol:

-

Cell Treatment: Seed RAW 264.7 cells in a 24-well plate, pre-treat with indazole compounds, and stimulate with LPS as described for the Griess assay.[13]

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA Procedure: Perform the ELISA using a commercially available kit according to the manufacturer's instructions.[13] This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-linked secondary antibody, and finally a substrate to produce a colorimetric signal.

-

Measurement and Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.[13]

Mandatory Visualizations

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. benchchem.com [benchchem.com]

- 14. atcc.org [atcc.org]

- 15. benchchem.com [benchchem.com]

- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of 6-iodo-1H-indazole via Copper-Catalyzed Halogen Exchange

Introduction

6-Iodo-1H-indazole is a crucial building block in medicinal chemistry and drug development, notably serving as a key intermediate in the synthesis of the tyrosine kinase inhibitor, Axitinib.[1] The conversion of the more readily available 6-bromoindazole to this compound is a pivotal transformation. This application note details a robust and efficient protocol for this synthesis via a copper-catalyzed Finkelstein reaction, also known as a halogen exchange reaction. This method offers significant advantages over traditional approaches, which often suffer from harsh reaction conditions, poor yields, and incomplete conversions.[2][3] The described protocol utilizes a copper(I) iodide catalyst in conjunction with a diamine ligand to facilitate the transformation under relatively mild conditions.

Reaction Principle

The synthesis of this compound from 6-bromoindazole is achieved through an aromatic Finkelstein reaction.[4] This reaction involves the exchange of a bromine atom for an iodine atom on the indazole ring. The process is catalyzed by a copper(I) species, with its efficacy significantly enhanced by the presence of a chelating diamine ligand, such as N,N'-dimethylethylenediamine.[2][3][5][6][7] The reaction is driven to completion by the use of an iodide salt, typically potassium iodide or sodium iodide, in a suitable solvent like 1,4-dioxane.[1][3]

Experimental Data

The following table summarizes the typical quantitative data for the synthesis of this compound from 6-bromoindazole based on established protocols.[1]

| Parameter | Value |

| Starting Material | 6-bromoindazole |

| Product | This compound |

| Catalyst | Copper(I) iodide (CuI) |

| Ligand | N,N'-dimethylethylenediamine |

| Iodine Source | Potassium Iodide (KI) |

| Solvent | 1,4-Dioxane |

| Reaction Temperature | Reflux |

| Reaction Time | 48 hours |

| Yield | 85% |

Experimental Protocol

This protocol is adapted from a reported synthesis of this compound.[1]

Materials and Reagents:

-

6-bromoindazole

-

Potassium iodide (KI)

-

Copper(I) iodide (CuI)

-

N,N'-dimethylethylenediamine

-

Tetrabutylammonium iodide

-

1,4-Dioxane

-

Ethyl acetate

-

13% Ammonia solution

-

Acetonitrile

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 6-bromoindazole (5.0 g) and potassium iodide (13.38 g).

-

Add 1,4-dioxane (50 mL) and tetrabutylammonium iodide (0.2 g) to the flask.

-

To this mixture, add copper(I) iodide (0.51 g) and N,N'-dimethylethylenediamine (0.47 g).

-

Reaction: Heat the mixture to reflux and maintain the reflux for 48 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture and wash the filter cake with 1,4-dioxane three times.

-

Combine the filtrates and concentrate under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the ethyl acetate solution with a 13% ammonia solution.

-

Separate the organic phase and concentrate it under reduced pressure.

-

-

Purification: Recrystallize the crude product from acetonitrile to obtain pure this compound.

Characterization Data:

-

High-Resolution Mass Spectrometry (ESI+): C7H5IN2+, 243.9505.[1]

Visualizations

Below are diagrams illustrating the experimental workflow and the chemical reaction for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 5. Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Copper-Catalyzed Synthesis of 6-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-iodo-1H-indazole, a key intermediate in the preparation of various pharmaceutically active compounds. The described method utilizes a copper-catalyzed iodination reaction of 6-bromo-1H-indazole, offering a practical and efficient route to the desired product.

Introduction

This compound is a crucial building block in medicinal chemistry, notably in the synthesis of kinase inhibitors like Axitinib, which is used in the treatment of advanced kidney cancer.[1] The introduction of an iodine atom at the 6-position of the indazole ring allows for further functionalization through various cross-coupling reactions. Copper-catalyzed methods for the synthesis of indazole derivatives are attractive due to the low cost and high abundance of copper compared to other transition metals like palladium.[2] The protocol detailed below is based on a copper(I)-catalyzed Finkelstein-type reaction, where 6-bromo-1H-indazole is converted to this compound using potassium iodide.

Reaction Principle